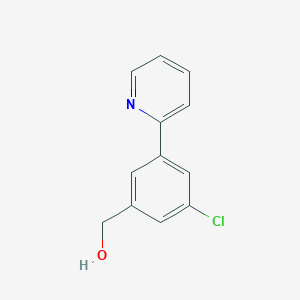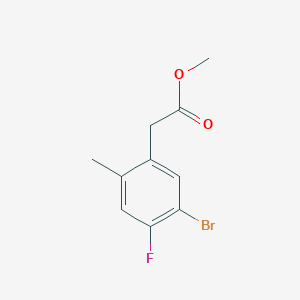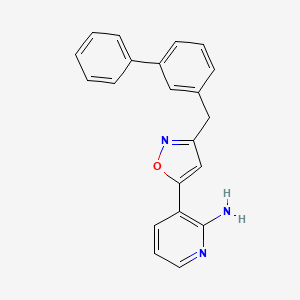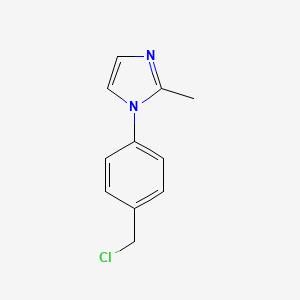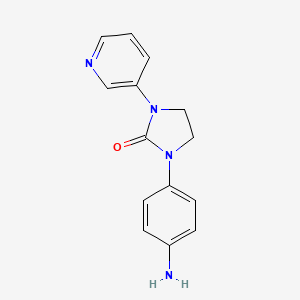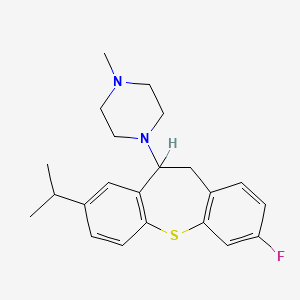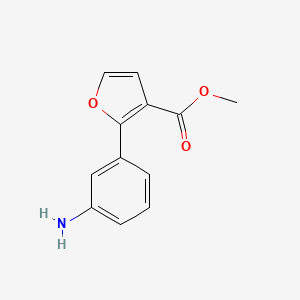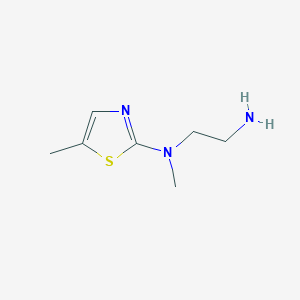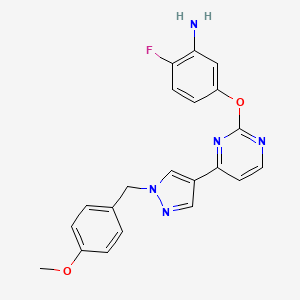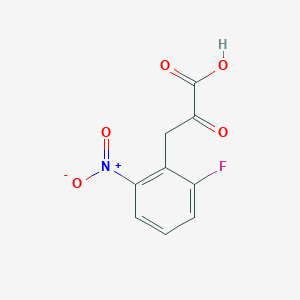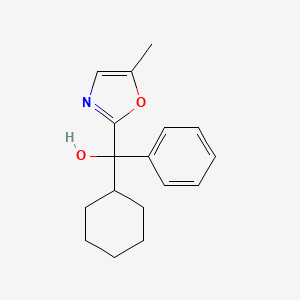
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol
Vue d'ensemble
Description
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol is a complex organic compound that features a cyclohexyl group, a 5-methyl-oxazol-2-yl group, and a phenyl-methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol typically involves multi-step organic reactions. One common method involves the reaction of cyclohexyl bromide with 5-methyl-oxazole in the presence of a base to form the cyclohexyl-5-methyl-oxazole intermediate. This intermediate is then reacted with phenyl-methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenyl-methanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-ketone.
Reduction: Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-ketone: An oxidized derivative with different chemical properties.
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane: A reduced form with distinct reactivity.
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-amine: A substituted derivative with potential biological activity.
Uniqueness
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H21NO2 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
cyclohexyl-(5-methyl-1,3-oxazol-2-yl)-phenylmethanol |
InChI |
InChI=1S/C17H21NO2/c1-13-12-18-16(20-13)17(19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2,4-5,8-9,12,15,19H,3,6-7,10-11H2,1H3 |
Clé InChI |
DYAQKSXHEMAJSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)C(C2CCCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


